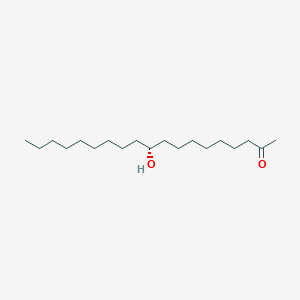
2-Nonadecanone, 10-hydroxy-, (10R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nonadecanone, 10-hydroxy-, (10R)- is an organic compound with the molecular formula C19H38O2 It is a hydroxyketone, specifically a nonadecanone derivative, where the hydroxy group is positioned at the 10th carbon atom in the R-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonadecanone, 10-hydroxy-, (10R)- can be achieved through several methods. One common approach involves the oxidation of 10-hydroxy nonadecanoic acid using suitable oxidizing agents. Another method includes the reduction of 10-keto nonadecanoic acid followed by selective hydroxylation at the 10th carbon atom.
Industrial Production Methods
In industrial settings, the production of 2-Nonadecanone, 10-hydroxy-, (10R)- often involves large-scale oxidation processes. These processes utilize catalysts and controlled reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Nonadecanone, 10-hydroxy-, (10R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 10-keto nonadecanoic acid or 10-carboxy nonadecanoic acid.
Reduction: Formation of 10-hydroxy nonadecanol.
Substitution: Formation of various substituted nonadecanones depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Nonadecanone, 10-hydroxy-, (10R)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, including its effects on cell signaling and metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-Nonadecanone, 10-hydroxy-, (10R)- involves its interaction with specific molecular targets and pathways. The hydroxy group at the 10th carbon atom plays a crucial role in its reactivity and interaction with biological molecules. It can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Nonadecanone: Lacks the hydroxy group at the 10th carbon atom.
10-Hydroxy nonadecanoic acid: Contains a carboxylic acid group instead of a ketone group.
10-Keto nonadecanoic acid: Contains a ketone group at the 10th carbon atom but lacks the hydroxy group.
Uniqueness
2-Nonadecanone, 10-hydroxy-, (10R)- is unique due to the presence of both a hydroxy and a ketone group at the 10th carbon atom in the R-configuration. This dual functionality imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
825623-07-2 |
|---|---|
Fórmula molecular |
C19H38O2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
(10R)-10-hydroxynonadecan-2-one |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-10-13-16-19(21)17-14-11-8-9-12-15-18(2)20/h19,21H,3-17H2,1-2H3/t19-/m1/s1 |
Clave InChI |
ZTHOHQYCIXZKEA-LJQANCHMSA-N |
SMILES isomérico |
CCCCCCCCC[C@H](CCCCCCCC(=O)C)O |
SMILES canónico |
CCCCCCCCCC(CCCCCCCC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


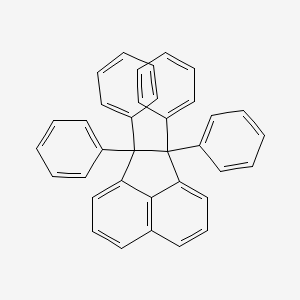
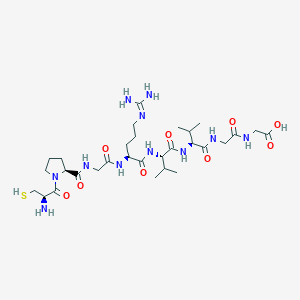
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
![{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14225529.png)
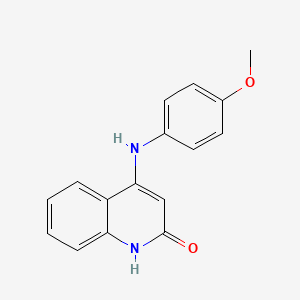
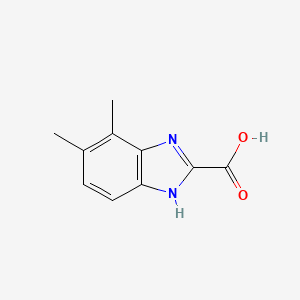
![1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene](/img/structure/B14225536.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide](/img/structure/B14225541.png)

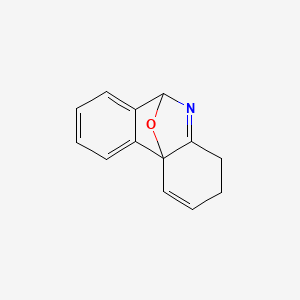
![N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14225554.png)
![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)


